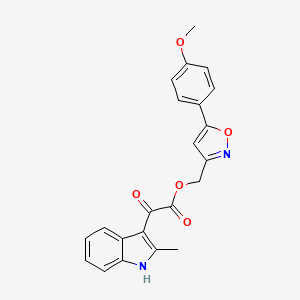

![molecular formula C21H19N5O3 B2695661 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1251600-37-9](/img/structure/B2695661.png)

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

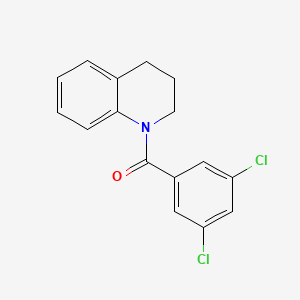

The compound “2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyrazin ring, a phenoxy group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazin ring forms the core of the molecule, with various groups attached to it.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of reactions .Scientific Research Applications

Applications in Anaphylaxis and Anti-inflammatory Research

Compounds with the [1,2,4]triazolo[4,3-a]pyrazine scaffold, similar to the one inquired about, have been studied for their potential in treating anaphylaxis and inflammatory conditions. For instance, Davies and Evans (1973) explored the effects of two new phosphodiesterase inhibitors with partial structural similarity, ICI 58,301 and ICI 63,197, on anaphylaxis in guinea pigs, mice, and rats. These compounds facilitated recovery from anaphylactic shock in guinea pigs and showed potential as anti-inflammatory agents by inhibiting histamine release and anaphylactic reactions across several animal models (Davies & Evans, 1973).

Synthetic Chemistry and Heterocyclic Compound Development

Research into the synthesis and functionalization of heterocyclic compounds, including triazolo and pyrazin scaffolds, reveals their importance in developing new pharmaceuticals and research tools. Youssef et al. (1984) reported on synthesizing 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines and related derivatives, showcasing the chemical versatility and potential for creating bioactive molecules with such frameworks (Youssef et al., 1984).

Insecticidal Research

Fadda et al. (2017) explored new heterocycles incorporating a thiadiazole moiety for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work signifies the potential of such compounds in agricultural research and pest management strategies (Fadda et al., 2017).

Neuroprotective and Antioxidant Properties

The antioxidant and neuroprotective properties of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives were studied by Falsini et al. (2019), highlighting the relevance of such compounds in developing treatments for oxidative stress-related diseases, including neuropathic pain (Falsini et al., 2019).

Anticancer and Antimicrobial Activity

Riyadh et al. (2013) and other studies have synthesized and evaluated the anticancer and antimicrobial activities of triazolo and pyrazin-based heterocycles, suggesting their utility in developing new therapeutic agents (Riyadh et al., 2013).

properties

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-6-5-8-16(12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGHBCPMSJKTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)

![2-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2695579.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide](/img/structure/B2695586.png)

![1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide](/img/structure/B2695595.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695597.png)